6-(2-methoxybenzyl)-6H-indolo[2,3-b]quinoxaline
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Overview
Description
6-(2-methoxybenzyl)-6H-indolo[2,3-b]quinoxaline is a nitrogen-containing heterocyclic compound. It is part of the quinoxaline family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound features a fused ring system combining an indole and a quinoxaline moiety, making it a unique structure with potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-methoxybenzyl)-6H-indolo[2,3-b]quinoxaline typically involves the condensation of 2-methoxybenzylamine with an appropriate indole-quinoxaline precursor. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild conditions and functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of recyclable and reusable catalysts, as well as eco-friendly solvents, is often emphasized to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
6-(2-methoxybenzyl)-6H-indolo[2,3-b]quinoxaline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction may yield partially or fully reduced derivatives .
Scientific Research Applications
6-(2-methoxybenzyl)-6H-indolo[2,3-b]quinoxaline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Used in the development of new materials and as a component in various chemical processes.
Mechanism of Action
The mechanism of action of 6-(2-methoxybenzyl)-6H-indolo[2,3-b]quinoxaline involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain kinases, leading to the modulation of signaling pathways involved in cell growth and proliferation . The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Olaquindox: An antibiotic used in veterinary medicine.
Echinomycin: An anticancer agent.
Atinoleutin: An antimicrobial agent.
Levomycin: An antibiotic.
Carbadox: An antibiotic used in animal feed.
Uniqueness
6-(2-methoxybenzyl)-6H-indolo[2,3-b]quinoxaline is unique due to its specific structural features, which combine the indole and quinoxaline moieties. This unique structure may confer distinct biological activities and pharmacological properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
6-[(2-methoxyphenyl)methyl]indolo[3,2-b]quinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O/c1-26-20-13-7-2-8-15(20)14-25-19-12-6-3-9-16(19)21-22(25)24-18-11-5-4-10-17(18)23-21/h2-13H,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QULNZERNIQPONB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2C3=CC=CC=C3C4=NC5=CC=CC=C5N=C42 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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